4-Chloro-3-fluoropicolinonitrile

Vue d'ensemble

Description

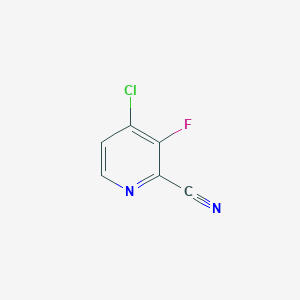

4-Chloro-3-fluoropicolinonitrile is an organic compound with the molecular formula C6H2ClFN2 It is a derivative of picolinonitrile, where the hydrogen atoms at positions 4 and 3 of the pyridine ring are replaced by chlorine and fluorine atoms, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-3-fluoropicolinonitrile involves the reaction of 2-bromo-4-chloro-3-fluoropyridine with zinc cyanide in the presence of a palladium catalyst. The reaction is typically carried out in N,N-dimethylformamide (DMF) at elevated temperatures . Another method involves the reaction of 3-fluoro-5-chloro-2-pyridinecarboxamide with trifluoroacetic anhydride and pyridine in 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-fluoropicolinonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce various biaryl compounds .

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

4-Chloro-3-fluoropicolinonitrile is utilized as a key intermediate in the synthesis of various complex organic molecules. Its structure allows for functionalization that can lead to diverse chemical derivatives.

| Application | Details |

|---|---|

| Synthesis of Heterocycles | Used in the preparation of nitrogen-containing heterocycles, which are crucial in medicinal chemistry. |

| Functional Group Transformations | Acts as a precursor for introducing chloro and fluoro groups into other organic compounds. |

Pharmaceutical Applications

Intermediate in Drug Development

This compound is significant in the pharmaceutical industry, particularly in the development of new therapeutic agents.

| Drug Class | Example Compounds | Mechanism of Action |

|---|---|---|

| Antimicrobials | Potential synthesis of novel antibiotics | Inhibits bacterial growth by targeting specific enzymes. |

| Antiparasitics | Used in the synthesis of antiparasitic drugs like Flubendazole | Disrupts the metabolism of parasites, effectively treating infections. |

Case Study: Synthesis of Antiparasitic Agents

A study demonstrated the effectiveness of using this compound as an intermediate in synthesizing compounds that exhibit strong activity against parasitic infections. The compound's ability to introduce halogen substituents enhances biological activity and selectivity.

Agrochemical Applications

Pesticide Development

In agrochemistry, this compound serves as an important building block for developing pesticides and herbicides.

| Agrochemical Type | Functionality | Target Organisms |

|---|---|---|

| Herbicides | Selective inhibition of plant growth | Weeds and invasive plant species |

| Insecticides | Disruption of insect nervous systems | Various agricultural pests |

Case Study: Herbicide Efficacy

Research has shown that derivatives synthesized from this compound demonstrate improved efficacy against resistant weed species, highlighting its potential role in sustainable agriculture.

Materials Science

Polymer Chemistry

The compound is also explored for its potential applications in materials science, particularly in polymer synthesis.

| Application | Details |

|---|---|

| Synthesis of Polymers | Used to create polymers with enhanced thermal and chemical stability due to the presence of fluorine atoms. |

| Coatings and Composites | Incorporation into coatings that provide resistance to solvents and UV radiation. |

Case Study: Development of Fluorinated Polymers

A study focused on synthesizing fluorinated polymers using this compound as a monomer, resulting in materials with superior properties suitable for industrial applications.

Mécanisme D'action

The mechanism of action of 4-Chloro-3-fluoropicolinonitrile is not well-documented. its reactivity can be attributed to the presence of the electron-withdrawing chlorine and fluorine atoms, which influence the electronic properties of the pyridine ring. This makes the compound a versatile intermediate in various chemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloro-4-fluoroaniline: Similar in structure but with an amine group instead of a nitrile group.

5-Chloro-3-fluoropicolinonitrile: Another positional isomer with chlorine and fluorine atoms at different positions on the pyridine ring.

Uniqueness

4-Chloro-3-fluoropicolinonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective.

Activité Biologique

4-Chloro-3-fluoropicolinonitrile (C6H2ClFN2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyridine ring substituted with chlorine and fluorine atoms, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, primarily focusing on its role as an inhibitor in various enzymatic pathways and its potential therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain kinases, which are critical in various signaling pathways associated with cancer and other diseases. For instance, it has shown inhibitory effects on GAK (cyclin G-associated kinase), which is implicated in processes such as clathrin-mediated endocytosis and viral infections .

Table 1: Inhibition Potency of this compound Against Key Kinases

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties. In vitro studies suggest that it exhibits broad-spectrum antiviral activity against several viruses, including Dengue virus and Hepatitis C virus. The mechanism involves the disruption of viral replication processes through kinase inhibition .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Case Study 1 : In a study involving osteosarcoma cell lines, treatment with this compound resulted in a significant reduction in cell proliferation, suggesting its potential as an anticancer agent targeting GAK-dependent pathways .

- Case Study 2 : Another study focused on prostate cancer cells expressing androgen receptor splice variants demonstrated that this compound could inhibit growth effectively, further supporting its role as a therapeutic candidate .

The biological activity of this compound can be attributed to its interaction with specific protein targets involved in cellular signaling pathways. The inhibition of GAK leads to:

- Disruption of clathrin-mediated endocytosis.

- Altered trafficking of proteins involved in oncogenic signaling.

- Impaired viral entry and replication.

Safety and Toxicology

While promising results have been observed regarding the biological activity of this compound, safety assessments are crucial. Preliminary toxicity studies indicate that it exhibits manageable toxicity profiles; however, comprehensive toxicological evaluations are necessary to establish safety for clinical use .

Propriétés

IUPAC Name |

4-chloro-3-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJZPNGVCQEXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274564 | |

| Record name | 4-Chloro-3-fluoro-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155847-43-0 | |

| Record name | 4-Chloro-3-fluoro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155847-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluoro-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.